molecular formula C15H16N4 B11735341 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine

Cat. No.: B11735341
M. Wt: 252.31 g/mol
InChI Key: NAPOLCHEZKYYAQ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine is a synthetic hybrid heterocyclic compound designed for pharmaceutical and biological research. It incorporates two privileged pharmacophores: a quinoline-4-amine core and a 3,5-dimethylpyrazole moiety, linked by a methylene bridge. This specific molecular architecture is of significant interest in early-stage drug discovery, particularly in the development of novel anticancer and anti-infective agents. The quinoline scaffold is a well-documented structure in medicinal chemistry, with many derivatives demonstrating potent biological activities. Quinoline-based compounds are frequently investigated as growth inhibitors that can induce cell cycle arrest and apoptosis . Furthermore, the quinoline nucleus is a key structural component in certain classes of DNA topoisomerase inhibitors, which is a validated target for anticancer therapy . Concurrently, the pyrazole ring system is recognized as a versatile scaffold with a broad pharmacological profile, including notable anti-inflammatory and anticancer properties . Several pyrazole-containing molecules are known to function as cyclooxygenase (COX) inhibitors, while others exhibit cytotoxic effects through various mechanisms . The strategic fusion of these two bioactive systems into a single molecule makes this compound a promising chemical tool for probing new biological pathways and structure-activity relationships (SAR). Researchers can utilize this compound as a building block or a lead compound in projects aimed at synthesizing and evaluating new chemical entities for activity against a range of therapeutic targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]quinolin-4-amine

InChI

InChI=1S/C15H16N4/c1-10-7-11(2)19(18-10)9-12-8-14(16)13-5-3-4-6-15(13)17-12/h3-8H,9H2,1-2H3,(H2,16,17)

InChI Key

NAPOLCHEZKYYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NC3=CC=CC=C3C(=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a quinoline derivative. One common method includes the use of a nucleophilic substitution reaction where the pyrazole moiety is introduced to the quinoline ring under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often starts with the preparation of the pyrazole and quinoline intermediates, followed by their coupling under optimized conditions to form the final product. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it into a dihydroquinoline derivative.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline and pyrazole derivatives.

Scientific Research Applications

2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Core Heterocycle Variations

a. Quinoline vs. Pyridine Derivatives

  • N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (P1): Molecular Formula: C₁₂H₁₅N₅ Application: Demonstrated corrosion inhibition efficacy in 1 M HCl solutions, achieving ~85% efficiency at 10 mM concentration via adsorption on mild steel surfaces. The smaller pyridine core may facilitate faster electron transfer compared to quinoline .

b. Bis-Substituted vs. Mono-Substituted Analogs

  • N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (Compound 3): Molecular Formula: C₁₆H₂₁N₇O₂ Key Data: Elemental analysis (Calc./Found): C (55.96%/55.81%), H (6.16%/6.06%), N (28.55%/28.55%) . Application: Evaluated as a New Delhi metallo-β-lactamase 1 (NDM1) inhibitor.

Functional Group Modifications

a. Amine Position and Hydrogen Bonding

  • 5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole Derivatives: Substitution at the quinolin-2-position (vs. 4-amine in the target compound) eliminates hydrogen bond donor capacity, reducing interactions with polar biological targets. This positional difference may explain lower antimicrobial activity in some derivatives .

b. Corrosion Inhibition Mechanisms

  • 4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)benzoic acid (P2): Incorporates a carboxylic acid group, enhancing adsorption on metal surfaces through chelation. This contrasts with the target compound’s amine group, which may rely on lone-pair electron donation for corrosion inhibition .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity: Pyrazole-thiazole hybrids (e.g., N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL), attributed to membrane disruption and enzyme inhibition. The target compound’s quinoline core may enhance this effect due to deeper membrane penetration .
  • Enzyme Inhibition: Bis-pyrazole derivatives show promise against NDM1, a carbapenemase enzyme. Molecular docking suggests that the 3,5-dimethylpyrazole groups occupy the enzyme’s active site, while the quinoline analog’s amine group could form additional hydrogen bonds .
  • Corrosion Resistance: Pyridine-based analogs like P1 achieve high inhibition efficiency via Langmuir adsorption isotherms. Quinoline’s extended aromatic system may improve adsorption but reduce solubility in aqueous acidic environments .

Q & A

Q. How can structure-activity relationship (SAR) studies optimize therapeutic index?

  • Methodological Answer : Design a library of derivatives with variations in the quinoline amine, pyrazole methyl groups, and linker length. Test efficacy (e.g., IC50_{50}) against toxicity (e.g., LD50_{50}) in parallel. Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models prioritize candidates with >10-fold selectivity .

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